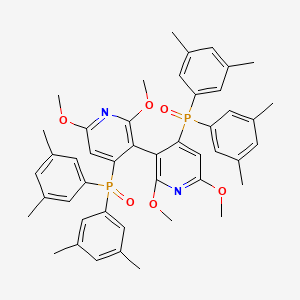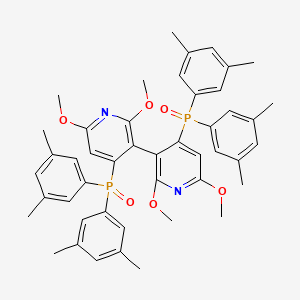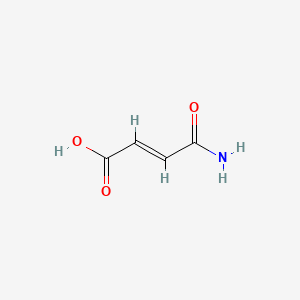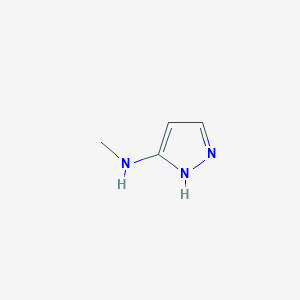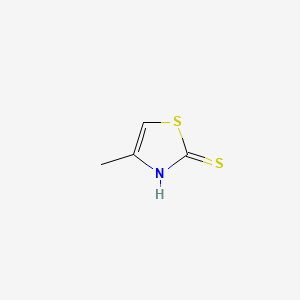
Sodium tetrapropylborate
Overview
Description
Sodium tetrapropylborate (NaBPr4) belongs to the class of tetraalkylborates. It is commonly used as a derivatization agent for the speciation of organometallic compounds due to its ability to react with elements such as mercury, lead, and tin .
Synthesis Analysis
Sodium tetrapropylborate is used in a process known as in situ propylation. This process is a fast and simplified sample preparation method for the speciation analysis of organolead compounds. The derivatization is performed using sodium tetrapropylborate in an acetic acid-sodium acetate buffer medium of pH 4.5 with simultaneous extraction of the propylated species into hexane .Chemical Reactions Analysis
Sodium tetrapropylborate is used in the analysis of organolead compounds. It reacts with these compounds during a process called in situ propylation. The high rate of artifact Et-Hg formation (0.76 to 0.81% of high-level Hg2+ present) seriously impairs Et-Hg analysis. This demonstrates that the sodium tetra (n-propyl) borate (NaBPr4) reagent is not suitable for the analysis of EtHg when inorganic mercury (In-Hg) concentrations in samples are higher than 20 mg/kg .Scientific Research Applications
Sodium and Sodium-Ion Batteries
Sodium tetrapropylborate plays a role in the development of sodium-ion batteries, which have gained significant attention due to their application in large batteries for stationary applications. These batteries are valued for their lifetime, power, price, and material availability, making them suitable for renewable energy storage and electric vehicles (Delmas, 2018).
Analytical Chemistry and Environmental Monitoring
In analytical chemistry, sodium tetrapropylborate is used for the derivatization and determination of organotin and organolead compounds in environmental samples. This application is crucial for monitoring environmental pollutants (Crnoja et al., 2001).
Medical Research
Sodium tetraborate, a related compound, has been investigated for its potential in treating hypertrophic cardiac conditions. This research could inform future development of food supplements to prevent heart diseases (Roque-Jorge et al., 2021).
Mercury Speciation Analysis
Sodium tetrapropylborate is applied in the speciation analysis of mercury in seawater. This method is important for detecting and quantifying mercury contamination in marine environments (Bravo-Sánchez et al., 2004).
Organometallic Chemistry
This compound is also used in the synthesis of aryl bismuth compounds, demonstrating its utility in organometallic chemistry. This facilitates the creation of both symmetrical and unsymmetrical triarylbismuthines (Stavila et al., 2007).
Sodium MRI in Biomedical Applications
While not directly related to sodium tetrapropylborate, sodium MRI is an advancing field in biomedical research, highlighting the broader relevance of sodium in medical imaging and diagnostics (Madelin & Regatte, 2013).
Safety and Hazards
Sodium tetrapropylborate is a pyrophoric solid that, in contact with water, emits flammable gases. It catches fire spontaneously if exposed to air. It is recommended to handle it under inert gas and protect it from moisture. In case of skin contact, it is advised to brush off loose particles from the skin .
properties
IUPAC Name |
sodium;tetrapropylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(CCC)(CCC)CCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BNa | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrapropylborate | |
CAS RN |
45067-99-0, 105146-61-0 | |
| Record name | 45067-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 105146-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



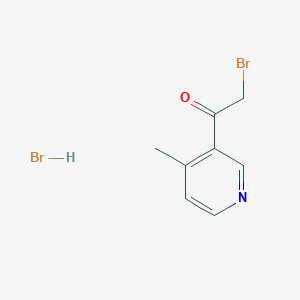

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B3425625.png)



